N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a cyclopropyl group attached to a thiophene ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, including the formation of the cyclopropyl and thiophene rings, followed by their coupling with the trifluoromethyl-substituted phenyl group. Common synthetic methods include:
Cyclopropanation: Formation of the cyclopropyl group through reactions such as the Simmons-Smith reaction.
Thiophene Synthesis: Thiophene rings can be synthesized via methods like the Paal-Knorr synthesis or the Gewald reaction.
Coupling Reactions: The final coupling of the cyclopropyl-thiophene intermediate with the trifluoromethyl-substituted phenyl group can be achieved using Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination agents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Alcohols or reduced thiophene derivatives.
Substitution: Halogenated derivatives of the phenyl or thiophene rings.
Scientific Research Applications
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Cyclopropyl Derivatives: Compounds with cyclopropyl groups, such as certain cyclopropylamines, share structural similarities.
Trifluoromethyl-Substituted Compounds: Molecules like fluoxetine and celecoxib, which contain trifluoromethyl groups, have comparable chemical properties.
Uniqueness
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its cyclopropyl, thiophene, and trifluoromethyl-substituted phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C18H18F3NOS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C18H18F3NOS/c19-18(20,21)14-4-1-13(2-5-14)3-6-16(23)22-12-17(8-9-17)15-7-10-24-11-15/h1-2,4-5,7,10-11H,3,6,8-9,12H2,(H,22,23) |
InChI Key |
OWRYPBSYVVKYRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 |
Origin of Product |
United States |
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